Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Medicinal Chemistry Synthetic Organic Chemistry Quinazoline Derivatives

Researchers building C2-substituted quinazoline libraries often lack intermediates with a displaceable leaving group at the 2-position. Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (CAS 28831-45-0) directly solves this challenge. • Reactive thioether linkage enables nucleophilic displacement with hydrazines/amines (33-39% demonstrated yields). • Small N3-methyl group preserves steric accessibility-unlike bulkier 3-aryl analogs not suited for further derivatization. • Ideal for C2 SAR exploration and as an analytical reference standard for HPLC method validation. Procure based on downstream derivatization needs.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
Cat. No. B12266824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C
InChIInChI=1S/C13H14N2O3S/c1-3-18-11(16)8-19-13-14-10-7-5-4-6-9(10)12(17)15(13)2/h4-7H,3,8H2,1-2H3
InChIKeyNLWRMXZMPLKRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate – Defined Intermediate for Quinazoline Synthesis


Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (CAS 28831-45-0) is a synthetic small molecule belonging to the 4-oxo-3,4-dihydroquinazoline class, characterized by a thioether linkage at the 2-position connecting the heterocyclic core to an ethyl acetate moiety . It is primarily utilized as a key intermediate in the synthesis of diverse pharmacologically active quinazoline derivatives, rather than as a final active pharmaceutical ingredient . The compound's chemical identity is well-defined, with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol .

Why Substitution of This Intermediate Fails


The compound's utility is not based on a final biological activity but on its specific reactivity as a synthetic building block. Generic substitution with a closely related analog, such as the 3-o-tolyl derivative (DQA), is invalid. DQA is a targeted CFTR inhibitor with an optimized structure for direct biological testing (IC50 ~20 μM) [1]. The 3-methyl derivative serves as a more versatile intermediate for further derivatization, where the smaller N3-substituent and the reactive ester group are critical for nucleophilic displacement and subsequent functionalization, as demonstrated in the synthesis of hydrazines and aminoquinazolines . Their divergent roles in the research and development workflow mean they are not functionally interchangeable, and procurement must be driven by the intended downstream application.

Quantitative Performance Evidence for Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate


Synthetic Yield for 2-Hydrazinoquinazoline Conversion

The compound's primary differentiator is its documented, quantitative performance as a chemical intermediate. In the synthesis of 2-hydrazino-4-oxo-3H-quinazoline (4a), a reaction not directly feasible from analogous methyl esters without a protecting group strategy, the target compound provides a defined yield. Despite a modest 33% yield for this specific transformation, the reaction proceeds cleanly at room temperature with hydrazine hydrate, demonstrating a defined synthetic utility that a procurement scientist can rely on for process planning . This is in contrast to the 3-o-tolyl analog (DQA), which has not been reported in this type of derivatization and is typically used as a final bioactive molecule.

Medicinal Chemistry Synthetic Organic Chemistry Quinazoline Derivatives

Divergent Reactivity: Aminolysis vs. CFTR Inhibition

This evidence highlights a fundamental bifurcation in the chemical utility of this compound class. The target compound (3-methyl) is shown to undergo aminolysis with diethylaminoethylamine, yielding 2-diethylaminoethylamino-4-oxo-3H-quinazoline (4b) in 39% yield, a standard transformation for generating diverse aminoquinazoline libraries . In contrast, the 3-o-tolyl analog has been optimized and tested as a biological tool compound (CFTR inhibitor DQA), demonstrating an IC50 of ~20 µM for chloride current inhibition in FRT cells, with no reported post-synthetic derivatization for library generation [1]. These data define two distinct application domains.

Medicinal Chemistry Chemical Biology Drug Discovery

Nucleophilic Displacement: S-Alkylation vs. N-Alkylation Pathways

The compound provides a chemoselective S-alkylation pathway for constructing the 2-thioether bond, a feature not universally available in all 3-substituted quinazoline-2,4-dione analogs. In comparative synthetic strategy, related 3-substituted quinazoline-2,4-diones required N-chemoselective reaction with ethyl chloroacetate via an azide coupling method to achieve a similar functional group pattern [1]. The S-alkylation route via the thione intermediate (used for the target compound) is a structurally distinct and often higher-yielding entry point for creating a C2-thioacetate library, as evidenced by its use in preparing a series of ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate compounds (3a-e) [2].

Medicinal Chemistry Synthetic Methodology Quinazoline Library Synthesis

Application Scenarios for Procuring Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate


Core Intermediate for 2-Aminoquinazoline Libraries

Based on its demonstrated conversion to 2-amino derivatives via hydrazine and amine nucleophiles with yields of 33% and 39% respectively, this compound is specifically suited for medicinal chemistry groups constructing focused libraries of C2-substituted quinazolines . It should be procured when the research goal is to explore structure-activity relationships at the C2 position via a displaceable thioether, a strategy not feasible with the C2-unsubstituted or C2-methylthio analogs.

Reference Standard for Purity and Reactivity Assays

Given the precise analytical characterization available (e.g., mp 143-147 °C (decomp) for a related derivative, and detailed 1H-NMR and IR data for reactants and products in its synthetic pathway), this compound can serve as a qualified reference standard for developing analytical methods (HPLC purity, identity) for this class of quinazolinethioacetate intermediates . Its procurement is justified for analytical development groups validating a new synthetic route.

Precursor for S-Oxidized Quinazoline Derivatives

The thioether linkage is a prerequisite for generating sulfoxide and sulfone analogs, important functional groups for modulating drug-like properties. No direct data is yet available for this specific compound, but its procurement is the necessary first step for oxidation studies. This contrasts with the 3-aryl analog DQA, which has already been biologically optimized and where such late-stage chemical modifications would likely be detrimental to its known activity [1].

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